Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
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Overview
Description
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoate esters This compound is characterized by the presence of a furan ring substituted with a fluorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-fluorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate
- Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate
- Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate
Uniqueness
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-83-8 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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